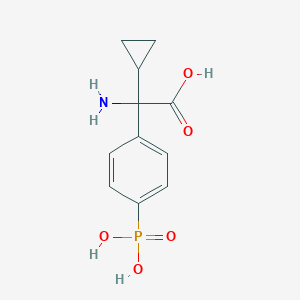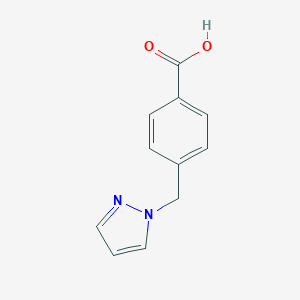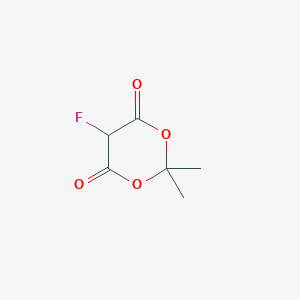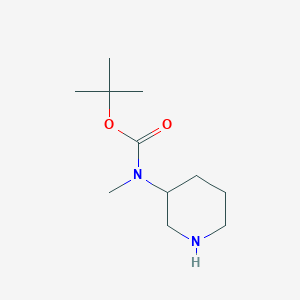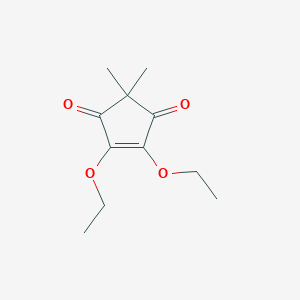
4,5-Diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is an organic compound with the molecular formula C11H16O4. This compound is characterized by its cyclopentene ring structure, which is substituted with two ethoxy groups and two methyl groups. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione can be achieved through several methods. One common approach involves the oxidative Heck desymmetrisation of 2,2-disubstituted cyclopentene-1,3-diones . This method utilizes palladium-catalyzed oxidative coupling reactions to introduce the ethoxy groups onto the cyclopentene ring.
Industrial Production Methods
Industrial production of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione typically involves large-scale oxidative coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of chiral enantiopure ligands in the catalytic process can enhance the enantioselectivity of the reaction, making it suitable for producing enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into cyclopentanol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include diketones, cyclopentanol derivatives, and various substituted cyclopentene compounds.
Scientific Research Applications
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atoms in the cyclopentene ring. This interaction can lead to the formation of new chemical bonds and the modification of the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound has a similar ring structure but lacks the ethoxy groups.
2,2,4,4-Tetramethyl-1,3-cyclobutanedione: Another similar compound with a different ring size and substitution pattern.
Uniqueness
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methyl groups on the cyclopentene ring makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
171195-56-5 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4,5-diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H16O4/c1-5-14-7-8(15-6-2)10(13)11(3,4)9(7)12/h5-6H2,1-4H3 |
InChI Key |
XAGJTGQMPFWXSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Canonical SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Synonyms |
4-Cyclopentene-1,3-dione,4,5-diethoxy-2,2-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
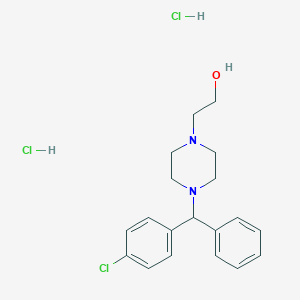
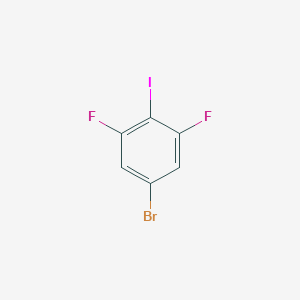

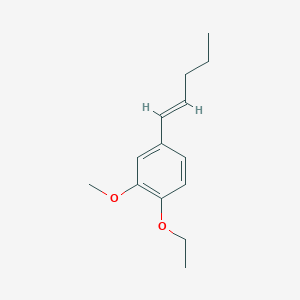

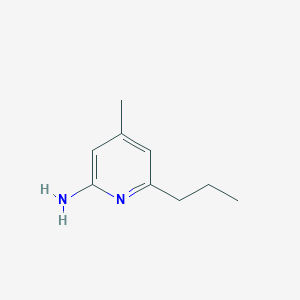
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
